
A Comparative Spectroscopic Guide to 2-
Aminobenzenesulfonic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Aminobenzenesulfonic acid

Cat. No.: B1677500 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-aminobenzenesulfonic acid
(orthanilic acid) and its key derivatives. By presenting quantitative data from Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this

document serves as a valuable resource for the identification, characterization, and quality

control of these important chemical entities in research and development.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of 2-aminobenzenesulfonic
acid and its selected derivatives, facilitating a clear and objective comparison.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in
ppm)
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Compound
Aromatic Protons
(ppm)

Other Protons
(ppm)

Solvent

2-

Aminobenzenesulfoni

c Acid

7.78 (d), 7.48 (t), 7.40

(d), 7.34 (t)

9.17 (s, -SO₃H),

Amine protons

typically broad or

exchanged

DMSO-d₆

3-

Aminobenzenesulfoni

c Acid

~7.6-7.1 (m)

Amine and sulfonic

acid protons are often

broad or exchanged

DMSO-d₆

4-

Aminobenzenesulfoni

c Acid

7.60 (d), 6.85 (d)

Amine and sulfonic

acid protons are often

broad or exchanged

D₂O

2-

Aminobenzenesulfona

mide

7.83 (dd), 7.32 (ddd),

6.78 (d), 6.70 (dd)

4.93 (s, -SO₂NH₂),

4.48 (s, -NH₂)
CDCl₃

4-Acetamido-2-

aminobenzenesulfonic

acid

~7.8-6.8 (m)

~2.0 (s, -COCH₃),

Amine and sulfonic

acid protons are often

broad

DMSO-d₆

Note: Chemical shifts and multiplicities are approximate and can vary based on solvent and

experimental conditions. d=doublet, t=triplet, dd=doublet of doublets, ddd=doublet of doublet of

doublets, m=multiplet, s=singlet.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in
ppm)
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Compound
Aromatic Carbons
(ppm)

Other Carbons
(ppm)

Solvent

2-

Aminobenzenesulfoni

c Acid

147.8, 133.0, 129.5,

124.7, 118.0, 116.7
- Not specified

3-

Aminobenzenesulfoni

c Acid

Not readily available - Not specified

4-

Aminobenzenesulfoni

c Acid

~150, ~130, ~128,

~115
- Not specified

2-

Aminobenzenesulfona

mide

147.8, 133.0, 129.5,

124.7, 118.0, 116.7
- Not specified

4-Acetamido-2-

aminobenzenesulfonic

acid

Not readily available
~24.0 (-COCH₃),

~169.0 (-C=O)
Not specified

Table 3: Key IR Spectroscopic Data (Wavenumbers in
cm⁻¹)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound N-H Stretching S=O Stretching Other Key Bands

2-

Aminobenzenesulfoni

c Acid

~3400-3200 (broad)

~1250-1150

(asymmetric), ~1050-

1000 (symmetric)

~1600 (C=C aromatic)

3-

Aminobenzenesulfoni

c Acid

~3400-3200 (broad)

~1250-1150

(asymmetric), ~1050-

1000 (symmetric)

~1600 (C=C aromatic)

4-

Aminobenzenesulfoni

c Acid

~3400-3200 (broad)

~1250-1150

(asymmetric), ~1050-

1000 (symmetric)

~1600 (C=C aromatic)

2-

Aminobenzenesulfona

mide

3482, 3380 1330, 1155 1625 (N-H bending)

4-Acetamido-2-

aminobenzenesulfonic

acid

~3400-3200
~1250-1150, ~1050-

1000
~1680 (C=O amide)

Table 4: Mass Spectrometry Data (m/z)
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Compound
Molecular Ion [M]⁺
or [M-H]⁻

Key Fragmentation
Peaks

Ionization Method

2-

Aminobenzenesulfoni

c Acid

173 155, 93, 65 EI

3-

Aminobenzenesulfoni

c Acid

173 108, 80, 65 EI

4-

Aminobenzenesulfoni

c Acid

173 108, 80, 65 EI

2-

Aminobenzenesulfona

mide

172 155, 106, 92, 78, 65 EI

4-Acetamido-2-

aminobenzenesulfonic

acid

230 (as [M+H]⁺) Not readily available ESI

Experimental Protocols
The following are generalized experimental methodologies for the acquisition of the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution is prepared by dissolving approximately 5-10 mg of the solid

sample in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃) in

a standard 5 mm NMR tube.

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) is used for

analysis.

¹H NMR Acquisition: The spectrum is acquired at room temperature. A sufficient number of

scans are averaged to obtain a good signal-to-noise ratio. Chemical shifts are referenced to
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the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition: The spectrum is recorded using proton decoupling to simplify the

spectrum to single lines for each carbon atom. A larger number of scans is typically required

for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium

bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin,

transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR)

can be used with the solid sample directly.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR

crystal) is first recorded. The KBr pellet or the solid sample is then placed in the sample

holder, and the spectrum is recorded over a range of approximately 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC) or liquid chromatography

(LC).

Ionization: Electron Ionization (EI) is commonly used for volatile compounds, while

Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and spectroscopic

analysis of an aminobenzenesulfonic acid derivative.
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Caption: General workflow for synthesis and spectroscopic analysis.

To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 2-
Aminobenzenesulfonic Acid and Its Derivatives]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1677500#spectroscopic-comparison-of-
2-aminobenzenesulfonic-acid-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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